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molecular formula C10H13NO3 B8603633 2-amino-4-hydroxy-4-phenylbutanoic acid

2-amino-4-hydroxy-4-phenylbutanoic acid

Cat. No. B8603633
M. Wt: 195.21 g/mol
InChI Key: WQLIGWIJZBHBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516936

Procedure details

The aldol reaction of L-kynurenine and benzaldehyde catalyzed by kynureninase was found to proceed to give predominantly (80%) the (αS, γR) diastereomer of α-amino-γ-hydroxybenzenebutanoic acid.
Name
L-kynurenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4](N)=[C:5]([C:7]([CH2:9][C@H:10]([NH2:14])[C:11]([OH:13])=[O:12])=[O:8])[CH:6]=1.C(=O)C1C=CC=CC=1>>[NH2:14][CH:10]([CH2:9][CH:7]([OH:8])[C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][CH:4]=1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
L-kynurenine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)C(=O)C[C@@H](C(=O)O)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)CC(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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